molecular formula C34H32N6O4S2 B2556178 N-((4-(2-methoxyphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide CAS No. 362505-69-9

N-((4-(2-methoxyphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

Cat. No.: B2556178
CAS No.: 362505-69-9
M. Wt: 652.79
InChI Key: HEGKAEMBKYMQAX-UHFFFAOYSA-N
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Description

The compound N-((4-(2-methoxyphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a heterocyclic hybrid featuring:

  • A 1,2,4-triazole core with S-alkylation at position 2.
  • A 4,5-dihydropyrazole ring substituted with 4-methoxyphenyl and thiophen-2-yl groups.
  • Methoxybenzyl and phenylacetamide side chains.
    This architecture is designed to enhance interactions with biological targets, leveraging aromatic π-stacking, hydrogen bonding (via acetamide and methoxy groups), and sulfur-mediated hydrophobic interactions .

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N6O4S2/c1-43-25-16-14-24(15-17-25)28-20-26(30-13-8-18-45-30)38-40(28)33(42)22-46-34-37-36-31(39(34)27-11-6-7-12-29(27)44-2)21-35-32(41)19-23-9-4-3-5-10-23/h3-18,28H,19-22H2,1-2H3,(H,35,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGKAEMBKYMQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4OC)CNC(=O)CC5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analogs:
Compound ID/Reference Core Structure Substituents Key Features
Target Compound 1,2,4-Triazole + 4,5-dihydropyrazole 2-/4-Methoxyphenyl, thiophen-2-yl, phenylacetamide Dual heterocyclic system; high molecular complexity for targeted binding
2-((4-Ethyl-5-(4-pyridinyl)... () 1,2,4-Triazole 4-Ethyl, 4-pyridinyl, 4-methoxyphenylacetamide Pyridine enhances basicity; ethyl group increases lipophilicity
561295-12-3 () 1,2,4-Triazole 4-Ethyl, thiophen-2-yl, 4-fluorophenylacetamide Fluorophenyl improves metabolic stability; thiophene aids π-interactions
N-R-2-(5-(5-Methyl-1H-pyrazole-3-yl)... () 1,2,4-Triazole + pyrazole 5-Methylpyrazole, phenyl, acetamide Pyrazole-triazole hybrid; methyl group optimizes steric effects

Pharmacological and Physicochemical Properties

Parameter Target Compound 561295-12-3 () N-R-2-(5-(5-Methylpyrazole)... ()
Molecular Weight ~650–700 g/mol ~450–500 g/mol ~400–450 g/mol
LogP (Predicted) ~3.5–4.0 ~2.8–3.2 ~2.5–3.0
Aromatic Substituents 2-Methoxyphenyl, thiophene Thiophene, fluorophenyl Phenyl, pyrazole
Hydrogen Bond Donors 2 (NH, CONH) 1 (CONH) 1 (CONH)
Key Bioactivity (Predicted) Anticancer, kinase inhibition Antibacterial, anti-inflammatory Antifungal, enzyme inhibition
Notes:
  • The methoxy groups in the target compound enhance lipophilicity and membrane permeability compared to fluorophenyl in 561295-12-3 .
  • Thiophene in both the target and 561295-12-3 facilitates charge-transfer interactions, critical for binding to hydrophobic enzyme pockets .
  • Pyrazole-triazole hybrids () show broader antifungal activity but lower metabolic stability due to fewer electron-withdrawing groups .

Spectral and Crystallographic Data

  • IR Spectroscopy :
    • Target compound: C=O stretch at ~1680 cm⁻¹ (acetamide), absence of C=S (1240–1250 cm⁻¹ confirms S-alkylation) .
    • Analog 561295-12-3: Similar C=O stretch but C-F vibration at ~1100 cm⁻¹ .
  • 1H-NMR :
    • Methoxy protons resonate at δ 3.8–4.0 ppm; thiophene protons at δ 7.2–7.5 ppm .

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